Boc-4-azido-L-phenylalanine Boc-4-azido-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 33173-55-6
VCID: VC21543438
InChI: InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O
Molecular Formula: C14H18N4O4
Molecular Weight: 306,32 g/mole

Boc-4-azido-L-phenylalanine

CAS No.: 33173-55-6

Cat. No.: VC21543438

Molecular Formula: C14H18N4O4

Molecular Weight: 306,32 g/mole

* For research use only. Not for human or veterinary use.

Boc-4-azido-L-phenylalanine - 33173-55-6

CAS No. 33173-55-6
Molecular Formula C14H18N4O4
Molecular Weight 306,32 g/mole
IUPAC Name (2S)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1
Standard InChI Key PZWGGRIVPTXYGU-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O

Chemical Properties and Structure

Boc-4-azido-L-phenylalanine is a modified phenylalanine amino acid featuring two key functional groups: a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and an azido group at the para position of the phenyl ring. This unique combination of functional elements creates a versatile molecule widely utilized in advanced biochemical research applications .

The compound is characterized by the following properties:

PropertyValue
CAS Number33173-55-6 (Also referenced as 214630-05-4)
Molecular FormulaC₁₄H₁₈N₄O₄
Molecular Weight306.32 g/mol
DSSTOX Substance IDDTXSID301199225
Record Name4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine

The structural configuration of Boc-4-azido-L-phenylalanine retains the L-stereochemistry at the alpha carbon, preserving the chirality found in natural L-phenylalanine. This stereochemical retention is critical for its applications in peptide synthesis, where maintaining the correct stereochemistry directly impacts biological activity and structural integrity of the resulting peptides.

Functional Group Characteristics

The Boc protecting group provides temporary protection for the amino function during chemical reactions, particularly in peptide synthesis. This protection prevents unwanted side reactions and allows for controlled, sequential peptide bond formation. The tert-butoxycarbonyl group is stable under basic conditions but can be selectively removed under acidic conditions, making it ideal for orthogonal protection strategies in complex synthesis schemes .

The azido moiety at the para position of the phenyl ring introduces a unique reactive handle that is remarkably stable under most ordinary reaction conditions but can undergo specific transformations, particularly click chemistry reactions. This bioorthogonal reactivity profile makes it an exceptional tool for selective modifications in complex biological environments.

Synthesis Methods

The synthesis of Boc-4-azido-L-phenylalanine typically begins with L-phenylalanine as the starting material. The synthetic pathway involves multiple steps to introduce both the Boc protecting group and the azide functionality while maintaining the stereochemical integrity of the molecule .

General Synthetic Route

A common synthetic approach follows these key steps:

  • Protection of the amino group of L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide to form Boc-L-phenylalanine.

  • Introduction of a halogen (typically iodine) at the para position of the phenyl ring. This halogenation step often utilizes reagents such as iodine and periodic acid in acidic conditions .

  • Conversion of the halogenated intermediate to the azide derivative through nucleophilic substitution using sodium azide (NaN₃), often catalyzed by copper compounds in an Ullman-like reaction .

This synthetic pathway has been demonstrated to proceed without detectable erosion of stereochemistry at the alpha carbon, which is crucial for maintaining the biological relevance of the amino acid .

Mechanisms of Action and Reactivity

The distinctive reactivity profile of Boc-4-azido-L-phenylalanine stems from its dual functional groups, each serving specific roles in chemical and biochemical applications.

Protecting Group Chemistry

The Boc group functions as a protecting group for the alpha-amino function during peptide synthesis and other chemical transformations. It prevents unwanted side reactions involving the amino group while allowing for selective reactions at other functional sites. Under acidic conditions (typically trifluoroacetic acid or hydrochloric acid), the Boc group can be selectively removed to regenerate the free amino function, enabling sequential peptide bond formation in a controlled manner .

Azide Reactivity

The azido group exhibits unique reactivity that forms the basis for many applications of this compound:

  • Click Chemistry Reactions: The azide functionality undergoes highly selective and efficient 1,3-dipolar cycloaddition reactions with alkynes. These reactions can proceed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), both providing bioorthogonal methods for conjugation in complex biological systems.

  • Photoactivation: Upon UV irradiation, the phenyl azide can generate reactive nitrene intermediates that can participate in various reactions, including insertion into C-H bonds and addition to unsaturated systems. This property enables photocrosslinking applications .

  • Reduction to Amines: The azide group can be selectively reduced to produce the corresponding amine, providing another avenue for further functionalization.

Applications in Research and Development

Boc-4-azido-L-phenylalanine has become an indispensable tool in numerous research fields due to its versatile chemical properties and biocompatible nature.

Peptide Synthesis

In peptide chemistry, this compound serves as a key building block that can be incorporated into growing peptide chains using standard solid-phase or solution-phase peptide synthesis methods. The presence of the azide group allows for post-synthetic modifications of the peptide through click chemistry, enabling the creation of peptides with novel properties .

Bioconjugation Techniques

The azide functionality provides an excellent handle for bioconjugation, allowing researchers to attach various molecules such as fluorescent dyes, affinity tags, drugs, or other biomolecules to peptides containing this amino acid. This capability has proven invaluable in creating labeled peptides for imaging, detection, and therapeutic applications.

Protein Engineering

Comparison with Related Compounds

Boc-4-azido-L-phenylalanine belongs to a family of modified amino acids that share similar applications but differ in specific properties and uses.

Structural Analogs

Several related compounds share structural similarities with Boc-4-azido-L-phenylalanine:

Research Findings and Applications

Recent research has demonstrated numerous innovative applications for azido-phenylalanine derivatives, highlighting their versatility in biochemical investigations.

Fluorescent Labeling

The azide group facilitates the attachment of fluorescent tags through click chemistry, providing a powerful tool for studying cellular mechanisms. This approach has enabled researchers to visualize and track cellular processes effectively, making it valuable for imaging studies and monitoring protein dynamics in living systems.

Vibrational Spectroscopy Probes

The distinctive azide asymmetric stretch provides a unique spectroscopic signature that can be detected in IR spectroscopy. This property has allowed researchers to use azido-phenylalanine derivatives as vibrational probes for interrogating local protein dynamics during folding and catalysis .

Photochemical Control

Researchers have demonstrated remarkable photochemical control of protein properties through strategic incorporation of azido-phenylalanine residues. Upon UV irradiation, the phenyl azide forms reactive nitrene species that can cause structural rearrangements and crosslinking within proteins, resulting in altered functional profiles. This approach has been particularly successful in modifying the fluorescent properties of proteins like GFP and mCherry .

NMR and EPR Labeling

The azide group enables the attachment of paramagnetic labels suitable for EPR and NMR studies. This application has proven valuable for obtaining long-range structural information about proteins, enhancing our understanding of protein structure and dynamics .

Future Perspectives

The continued development and application of Boc-4-azido-L-phenylalanine promises several exciting research directions:

Expanded Bioorthogonal Chemistry

As the field of bioorthogonal chemistry continues to evolve, azido-phenylalanine derivatives are likely to play increasingly important roles in developing new reaction types and applications for selective modifications in complex biological systems .

Therapeutic Development

The ability to create precisely modified peptides and proteins using azido-phenylalanine-based approaches holds significant promise for developing next-generation therapeutics with enhanced properties, including improved stability, targeted delivery, and controlled release profiles.

Advanced Materials

The integration of bio-inspired materials with synthetic chemistry through click reactions involving azido-phenylalanine derivatives is expected to yield novel biomaterials with tailored properties for medical, environmental, and industrial applications .

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